Dibutyltin-bis-(iso-octylthioglycolate)
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Overview
Description
Dibutyltin-bis-(iso-octylthioglycolate) is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.582 g/mol . This compound is known for its applications in various industrial processes, particularly as a stabilizer and catalyst in the production of polymers and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin-bis-(iso-octylthioglycolate) typically involves the reaction of dibutyltin oxide with iso-octylthioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+Iso-octylthioglycolic acid→Dibutyltin-bis-(iso-octylthioglycolate)
Industrial Production Methods
In industrial settings, the production of dibutyltin-bis-(iso-octylthioglycolate) is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dibutyltin-bis-(iso-octylthioglycolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized tin species.
Substitution: It can participate in substitution reactions where the thioglycolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tin compounds, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Dibutyltin-bis-(iso-octylthioglycolate) has several applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism by which dibutyltin-bis-(iso-octylthioglycolate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin diacetate
- Dibutyltin maleate
- Dibutyltin dilaurate
Comparison
Compared to these similar compounds, dibutyltin-bis-(iso-octylthioglycolate) offers unique advantages in terms of its stability and effectiveness as a catalyst and stabilizer. Its specific structure allows for enhanced interactions with target molecules, making it particularly useful in certain industrial and research applications .
Properties
CAS No. |
2781-09-1 |
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Molecular Formula |
C28H56O4S2Sn |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
octyl 2-[dibutyl-(2-octoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
DXOBKWDLTMLJLX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCC |
Origin of Product |
United States |
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